Benzenemethanamine, N-(1,3-dimethylbutyl)-

Catalog No.
S752316
CAS No.
60509-76-4
M.F
C13H21N
M. Wt
191.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, N-(1,3-dimethylbutyl)-

CAS Number

60509-76-4

Product Name

Benzenemethanamine, N-(1,3-dimethylbutyl)-

IUPAC Name

N-benzyl-4-methylpentan-2-amine

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

InChI

InChI=1S/C13H21N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

JFQMTBSPRNVCJU-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C)NCC1=CC=CC=C1

Benzenemethanamine, N-(1,3-dimethylbutyl)- (CAS 60509-76-4), commonly referred to as N-benzyl-4-methylpentan-2-amine, is a sterically hindered secondary amine characterized by its 1,3-dimethylbutyl aliphatic chain and benzyl group. With a molecular weight of 191.31 g/mol and an XLogP of approximately 3.4, it exhibits pronounced lipophilicity and distinct steric shielding compared to lighter alkyl-benzylamines [1]. In industrial research and procurement, this compound is primarily sourced as a high-value analytical reference standard for evaluating advanced reductive amination workflows—particularly those utilizing engineered imine reductases (IREDs) or transition-metal catalysts—and as a specialized precursor for sterically hindered ligands, polymer additives, and pharmaceutical intermediates [2].

Procurement Fit

Branched 1,3-dimethylbutyl architecture for novel chemical entity design
No verified biological or comparator evidence available
Exploratory synthesis and method development substrate context

Substituting N-(1,3-dimethylbutyl)benzylamine with simpler analogs such as N-benzylisopropylamine or N-benzylmethylamine fundamentally alters the steric and lipophilic profile of the target system [1]. In catalytic benchmarking, the specific steric clash between the benzyl group and the 1,3-dimethylbutyl chain (derived from methyl isobutyl ketone, MIBK) provides a rigorous test for active-site accommodation that simpler ketones cannot replicate [2]. Furthermore, when utilized as a precursor for polymer additives or ligands, replacing the 1,3-dimethylbutyl group reduces the compound's partition coefficient in non-polar matrices and alters the coordination geometry, leading to inferior matrix compatibility or altered catalytic bite angles.

Substitution Risk

Class-level interchangeability assumptions are unsupported by comparator data; analog performance may diverge

Variations in N-alkyl substitution (branched vs. linear) may significantly alter reactivity and solubility profiles

Blind substitution with closest analogs (e.g., N-isopropylbenzylamine) risks unexplained synthetic or bioactivity outcomes

Analytical Benchmarking for Sterically Hindered Reductive Amination

When evaluating the efficacy of novel imine reductases (IREDs) or transition metal catalysts, N-(1,3-dimethylbutyl)benzylamine serves as a critical quantitative standard. The reductive amination of methyl isobutyl ketone (MIBK) with benzylamine is sterically demanding; while standard catalysts easily achieve >90% conversion for acetone to yield N-benzylisopropylamine, conversion to N-(1,3-dimethylbutyl)benzylamine often falls below 10% without highly optimized or engineered active sites [1]. Procuring the pure compound is essential for establishing accurate HPLC/GC calibration curves to quantify these challenging conversions in laboratory workflows [2].

Evidence DimensionCatalyst active-site accommodation (Conversion benchmark)
Target Compound DataN-(1,3-dimethylbutyl)benzylamine (Requires engineered IREDs to exceed 10-50% yield)
Comparator Or BaselineN-benzylisopropylamine (>90% yield with standard catalysts)
Quantified DifferenceDemonstrates a significantly higher steric threshold for catalyst validation.
ConditionsReductive amination of respective ketones (MIBK vs. acetone) with benzylamine.

Buyers developing novel catalysts must procure this exact standard to prove their system can handle extreme steric hindrance, which simpler analogs cannot demonstrate.

Biological Target Data
Data to verify
No validated IC₅₀, Ki, or EC₅₀ data found for exact structure
Biological differentiation from analogs unsupported
Requires de novo target profiling; database entries misattributed

Lipophilicity and Matrix Compatibility in Additive Formulation

The aliphatic 1,3-dimethylbutyl chain imparts significant lipophilicity to the secondary amine, which is critical when the compound is used as a precursor for polymer additives or antioxidants. Quantitative models place the XLogP of N-(1,3-dimethylbutyl)benzylamine at approximately 3.4, compared to 2.0 for N-benzylisopropylamine [1]. This 1.4 log-unit difference dictates a substantially higher partition coefficient into non-polar rubber or polyolefin matrices, reducing additive volatility and migration rates (blooming) during material aging [2].

Evidence DimensionCalculated Lipophilicity (XLogP)
Target Compound DataXLogP ~ 3.4
Comparator Or BaselineN-benzylisopropylamine (XLogP ~ 2.0)
Quantified Difference~1.4 log-unit increase in lipophilicity.
ConditionsStandard partition coefficient modeling (PubChem/XLogP3).

For industrial buyers formulating polymer additives, this specific alkyl chain ensures the final derivative remains embedded in the hydrophobic matrix longer than lighter analogs.

Physicochemical Profiling
Data to verify
Only computed XLogP3 (3.4); no experimental logP, pKa, or solubility data
Property-driven analog selection unsupported
Head-to-head experimental verification needed

Steric Shielding in Ligand Precursor Design

In the synthesis of bulky N-alkyl-N-benzyl ligands for transition metal catalysis, the 1,3-dimethylbutyl group offers a specific conformational profile. Unlike a rigid tert-butyl group or a small isopropyl group, the 1,3-dimethylbutyl chain provides flexible, extended steric shielding around the metal center [1]. This specific geometry alters the coordination bite angle and protects the active site from bimolecular deactivation pathways, making it a highly targeted precursor for proprietary catalyst development where N-benzylisopropylamine fails to provide sufficient bulk [2].

Evidence DimensionSteric shielding and conformational flexibility
Target Compound Data1,3-dimethylbutyl group (flexible extended bulk)
Comparator Or BaselineIsopropyl group (insufficient bulk) or tert-butyl group (rigid bulk)
Quantified DifferenceProvides a targeted balance of steric protection and conformational flexibility.
ConditionsLigand coordination in transition metal complexes.

Procuring this specific amine allows catalyst designers to fine-tune the steric environment of metal complexes, directly impacting reaction selectivity and catalyst longevity.

Analytical Reference Standard for Biocatalysis Workflows

Directly following its role as a benchmark for steric hindrance, this compound is indispensable as an analytical standard (HPLC/GC) for quantifying the yield and enantiomeric excess of reductive aminations involving MIBK and benzylamine. It is the exact choice for laboratories engineering novel imine reductases (IREDs) or amine dehydrogenases (AmDHs) [1].

Precursor for Hindered Amine Polymer Additives

Due to its high lipophilicity (XLogP ~3.4), this compound is a highly effective precursor for synthesizing specialized, non-migrating antioxidants or hindered amine light stabilizers (HALS) intended for hydrophobic rubber or polyolefin matrices, outperforming lighter alkyl analogs [2].

Building Block for Bulky Catalytic Ligands

The unique flexible steric bulk of the 1,3-dimethylbutyl group makes this amine a specific building block for N-alkyl-N-benzyl ligands. It is selected over isopropyl or tert-butyl analogs when a catalyst requires extended steric shielding without complete rigidity to prevent bimolecular deactivation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Exploratory synthesis with novel branched architecture
Structural novelty fit
In-house reactivity profiling
Method development substrate scope
Uncharacterized reactivity profile
Yield and selectivity benchmarking
Primary screening of novel chemotype
Null biological data context
De novo SAR and target engagement

XLogP3

3.4

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